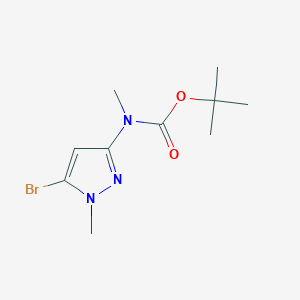
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C12H17BrN4O2. It is a pharmaceutical intermediate compound that can be used in the synthesis of anticancer prescription drugs such as Lorlatinib . This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom, a methyl group, and a tert-butyl carbamate group.
Vorbereitungsmethoden
The synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves several steps. One common method includes the reaction of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl chloroformate and N-methylamine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Lorlatinib, the compound contributes to the formation of the drug’s core structure, which inhibits the activity of anaplastic lymphoma kinase (ALK) and other kinases involved in cancer cell proliferation . The molecular targets and pathways involved include the inhibition of ALK signaling, leading to reduced tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate can be compared with other similar compounds such as:
tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: This compound has a cyano group instead of a bromine atom, which can lead to different reactivity and applications.
This compound: This compound is similar but may have different substituents on the pyrazole ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate in the synthesis of certain pharmaceutical agents .
Eigenschaften
Molekularformel |
C10H16BrN3O2 |
|---|---|
Molekulargewicht |
290.16 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-1-methylpyrazol-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)13(4)8-6-7(11)14(5)12-8/h6H,1-5H3 |
InChI-Schlüssel |
CCWGGXLDQDDWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=NN(C(=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)
![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
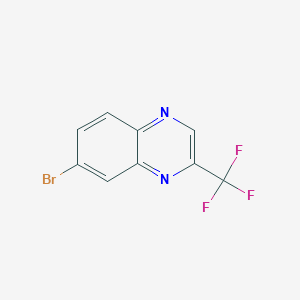
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
![3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)

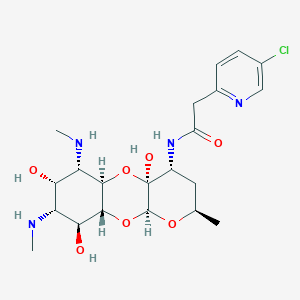
![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)
![dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B13914502.png)
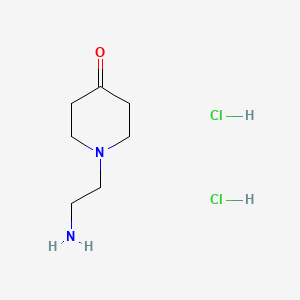
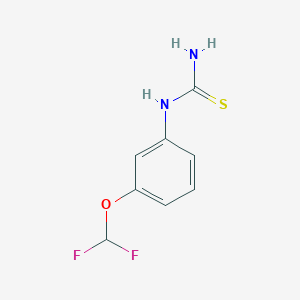

![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
